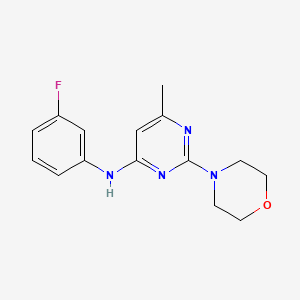

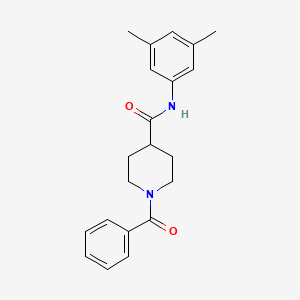

![molecular formula C18H13F3O3 B5883945 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as TF-MBOA, is a synthetic compound that belongs to the class of coumarin derivatives. It is a potent inhibitor of human carboxylesterase 1 (hCE1), which is an enzyme responsible for the metabolism of many drugs. TF-MBOA has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Medical Science: Anticancer Properties

Coumarin derivatives, including “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one,” have been studied for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The trifluoromethyl group in particular has been associated with enhanced biological activity, making this derivative a candidate for further investigation in cancer research.

Biomedical Research: Antimicrobial Activity

The antimicrobial activity of coumarin derivatives makes them valuable in biomedical research. They have been tested against a variety of bacterial and fungal strains, showing promise as agents to combat infections . The specific structure of “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be explored for targeted antimicrobial applications.

Industrial Applications: Optical Brighteners

In the industrial sector, certain coumarin derivatives serve as optical brighteners due to their ability to absorb ultraviolet light and re-emit it as visible blue light . This particular derivative’s structure could be optimized for use in detergents, papers, textiles, and other materials requiring enhanced brightness.

Photodynamic Therapy: Photosensitizers

Coumarin derivatives are also explored as photosensitizers in photodynamic therapy, a treatment modality for cancer . The compound could be investigated for its efficacy in generating reactive oxygen species when exposed to light, which is crucial for the therapeutic effect.

Chemical Sensors: Fluorescent Probes

The fluorescent properties of coumarin derivatives make them excellent candidates for chemical sensors. “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be used as a fluorescent probe in sensing applications, providing a means to detect and measure the presence of various analytes .

Pharmaceutical Industry: Drug Development

Coumarin derivatives are known to possess various pharmacological activities, such as anticoagulant, anti-inflammatory, and antiviral effects . The unique structure of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.

Wirkmechanismus

Target of Action

The compound “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” belongs to the coumarin family . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse biological properties . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological effects .

Biochemical Pathways

Given the diverse biological properties of coumarins, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the diverse biological properties of coumarins, it can be inferred that this compound could have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKYWOVXJIZACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)

![3-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5883901.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)